Cas no 61844-34-6 (4-(2,5-dihydroxyphenyl)butan-2-one)

4-(2,5-dihydroxyphenyl)butan-2-one 化学的及び物理的性質
名前と識別子
-
- 2-Butanone, 4-(2,5-dihydroxyphenyl)-
- 4-(2,5-dihydroxyphenyl)butan-2-one
- SCHEMBL6160355
- EN300-1865330
- 61844-34-6
-
- インチ: InChI=1S/C10H12O3/c1-7(11)2-3-8-6-9(12)4-5-10(8)13/h4-6,12-13H,2-3H2,1H3
- InChIKey: CEVDMXDZQZKFTJ-UHFFFAOYSA-N
- ほほえんだ: CC(=O)CCC1=C(C=CC(=C1)O)O
計算された属性
- せいみつぶんしりょう: 180.07866
- どういたいしつりょう: 180.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- PSA: 57.53
4-(2,5-dihydroxyphenyl)butan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1865330-1.0g |
4-(2,5-dihydroxyphenyl)butan-2-one |
61844-34-6 | 1g |
$1214.0 | 2023-05-26 | ||
Enamine | EN300-1865330-5g |
4-(2,5-dihydroxyphenyl)butan-2-one |
61844-34-6 | 5g |
$3520.0 | 2023-09-18 | ||
Enamine | EN300-1865330-10.0g |
4-(2,5-dihydroxyphenyl)butan-2-one |
61844-34-6 | 10g |
$5221.0 | 2023-05-26 | ||
Enamine | EN300-1865330-0.05g |
4-(2,5-dihydroxyphenyl)butan-2-one |
61844-34-6 | 0.05g |
$1020.0 | 2023-09-18 | ||
Enamine | EN300-1865330-5.0g |
4-(2,5-dihydroxyphenyl)butan-2-one |
61844-34-6 | 5g |
$3520.0 | 2023-05-26 | ||
Enamine | EN300-1865330-0.1g |
4-(2,5-dihydroxyphenyl)butan-2-one |
61844-34-6 | 0.1g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1865330-1g |
4-(2,5-dihydroxyphenyl)butan-2-one |
61844-34-6 | 1g |
$1214.0 | 2023-09-18 | ||
Enamine | EN300-1865330-2.5g |
4-(2,5-dihydroxyphenyl)butan-2-one |
61844-34-6 | 2.5g |
$2379.0 | 2023-09-18 | ||
Enamine | EN300-1865330-0.25g |
4-(2,5-dihydroxyphenyl)butan-2-one |
61844-34-6 | 0.25g |
$1117.0 | 2023-09-18 | ||
Enamine | EN300-1865330-0.5g |
4-(2,5-dihydroxyphenyl)butan-2-one |
61844-34-6 | 0.5g |
$1165.0 | 2023-09-18 |
4-(2,5-dihydroxyphenyl)butan-2-one 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
4-(2,5-dihydroxyphenyl)butan-2-oneに関する追加情報
Recent Advances in the Study of 4-(2,5-dihydroxyphenyl)butan-2-one (CAS: 61844-34-6) in Chemical Biology and Pharmaceutical Research
4-(2,5-dihydroxyphenyl)butan-2-one (CAS: 61844-34-6) is a bioactive compound that has garnered significant attention in recent years due to its potential therapeutic applications. This molecule, characterized by its dihydroxyphenyl and ketone functional groups, has been investigated for its role in various biochemical pathways, including antioxidant, anti-inflammatory, and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its applications in drug development.
A study published in the Journal of Medicinal Chemistry (2023) highlighted the compound's ability to modulate reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis. The research team employed high-throughput screening and molecular docking techniques to identify 4-(2,5-dihydroxyphenyl)butan-2-one as a potent inhibitor of key oncogenic proteins. These findings suggest its potential as a lead compound for developing novel anticancer therapies.
In another study, researchers explored the compound's anti-inflammatory properties. Using in vitro and in vivo models, they demonstrated that 4-(2,5-dihydroxyphenyl)butan-2-one significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. The study, published in Biochemical Pharmacology (2023), proposed that the compound's efficacy is linked to its ability to inhibit NF-κB signaling pathways, making it a promising candidate for treating chronic inflammatory diseases.
Recent advancements in synthetic chemistry have also improved the scalability and purity of 4-(2,5-dihydroxyphenyl)butan-2-one. A 2024 report in Organic Process Research & Development detailed a novel catalytic method for its synthesis, achieving a yield of over 85% with minimal byproducts. This development is critical for large-scale production and further pharmacological evaluation.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Ongoing research aims to address these issues through structural modifications and formulation strategies. For instance, a recent preprint on bioRxiv (2024) proposed the use of nanoparticle-based delivery systems to enhance the compound's therapeutic efficacy.
In conclusion, 4-(2,5-dihydroxyphenyl)butan-2-one (CAS: 61844-34-6) represents a versatile molecule with significant potential in chemical biology and pharmaceutical research. Continued exploration of its mechanisms, synthetic routes, and therapeutic applications will likely yield valuable insights and novel treatments for various diseases.
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